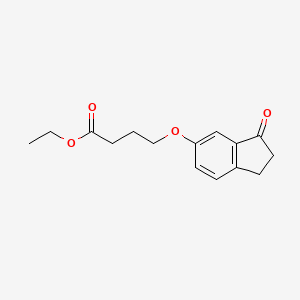

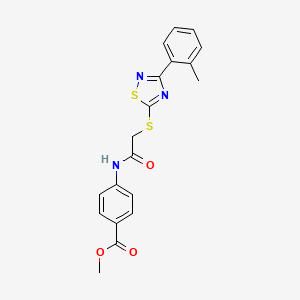

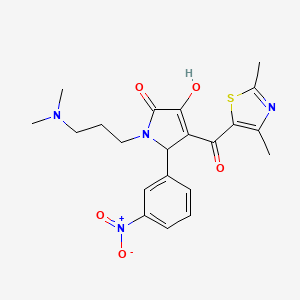

![molecular formula C14H12BrNO B2533098 (2-溴苯甲基)[(Z)-苯甲亚基]铵盐 CAS No. 939888-10-5](/img/structure/B2533098.png)

(2-溴苯甲基)[(Z)-苯甲亚基]铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate" is not directly mentioned in the provided papers. However, the papers do discuss various related bromine-containing compounds and their chemical properties. For instance, benzyltrimethylammonium tribromide is used as an electrophilic bromine source in the synthesis of 2-aminobenzothiazoles . Additionally, quaternary ammonium salts derived from 2-iodobenzyl bromide are mentioned, which have structural similarities to the compound . Aromatic quaternary ammonium bromides are also synthesized and characterized, indicating a broader context in which the target compound might be studied .

Synthesis Analysis

The synthesis of related compounds involves the use of organic ammonium tribromides as electrophilic bromine sources, as seen in the conversion of aryl thioureas to 2-aminobenzothiazoles . The synthesis of quaternary ammonium salts, such as N-(2-Iodophenylmethyl)hexamethylenetetraminium bromide dihydrate, involves the reaction of an aralkyl halide with a formamide in the presence of a weak base . These methods could potentially be adapted for the synthesis of "(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray single crystal diffraction, which shows ion pairs interconnected by weak hydrogen bonds and weak π – π interactions between phenyl rings . Similar techniques could be employed to analyze the molecular structure of "(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate" to understand its geometry and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of bromine-containing compounds is highlighted in the synthesis of 2-aminobenzothiazoles, where benzyltrimethylammonium tribromide acts as a bromine source . The reactivity of quaternary ammonium salts in the presence of water is also noted, with water molecules acting as hydrogen-bond donors to the bromide anion . These insights into the reactivity of bromine and quaternary ammonium compounds can inform the expected chemical reactions of "(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate".

Physical and Chemical Properties Analysis

The physical properties of aromatic quaternary ammonium bromides, such as melting points and thermal decomposition ranges, are studied using TG/DTA and DSC methods . These properties are crucial for understanding the stability and potential applications of the compounds. The sensitivity and interference of various ions in the determination of zinc using a bromine-containing complex are also investigated, which could be relevant for the analysis of "(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate" .

科学研究应用

合成与表征

一系列芳香季铵溴化物,包括与“(2-溴苯甲基)[(Z)-苯甲亚基]铵盐”结构相似的那些,已经使用新途径合成。这些化合物通过光谱方法(1H-NMR、13C-NMR、质谱)和 X 射线衍射进行表征。它们显示出一系列物理性质,包括在不同体系中的结晶和热性质。该研究突出了它们作为离子液体前体的潜力及其络合能力,这可能与新材料和化学工艺的开发相关 (Busi 等人,2004)。

化学转化

研究表明,季铵盐,类似于“(2-溴苯甲基)[(Z)-苯甲亚基]铵盐”,可用于各种化学转化。例如,它们可用作复杂分子合成中的中间体或在导致形成具有潜在生物活性的新化合物的反应中。这包括将取代芳基硫脲转化为 2-氨基苯并噻唑,展示了这些铵盐在合成有机化学中的多功能性 (Jordan 等人,2003)。

潜在的生物和制药应用

几项研究调查了与“(2-溴苯甲基)[(Z)-苯甲亚基]铵盐”结构相关的化合物的生物活性。例如,一些季铵盐已显示出对线粒体中超氧化物产生的抑制活性,表明抗氧化特性可能有利于减轻氧化应激相关疾病 (Kushnir 等人,2015)。

材料科学与催化

与“(2-溴苯甲基)[(Z)-苯甲亚基]铵盐”结构相似的化合物已用于材料科学,特别是在新型沸石的合成中。这些材料在催化方面显示出良好的前景,例如它们在甲苯烷基化反应中生产对二甲苯中的应用,证明了这些化合物在促进化学反应和提高选择性方面的作用 (孟旭,2015)。

安全和危害

属性

IUPAC Name |

N-[(2-bromophenyl)methyl]-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFWMDSTRHISSU-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Br)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Br)\[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

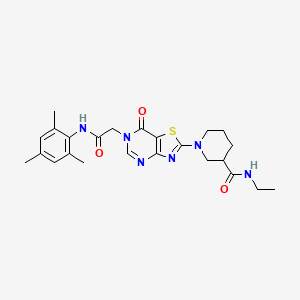

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)

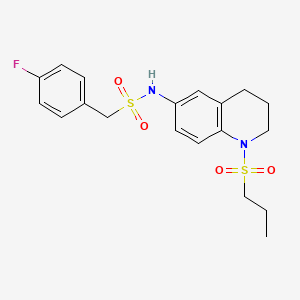

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)